molecular formula C16H18O B8300931 1-(Cyclohexyloxy)naphthalene

1-(Cyclohexyloxy)naphthalene

Cat. No.: B8300931
M. Wt: 226.31 g/mol
InChI Key: FVYLLEKHRHXQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohexyloxy)naphthalene is a useful research compound. Its molecular formula is C16H18O and its molecular weight is 226.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-cyclohexyloxynaphthalene

InChI

InChI=1S/C16H18O/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h4-8,11-12,14H,1-3,9-10H2

InChI Key

FVYLLEKHRHXQKV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An oven dried Schlenk tube equipped with a teflon coated stir bar was charged with NaH (40 mg, 1.50 mmol), toluene (2 mL) and cyclohexanol (94 μL, 0.90 mmol). The mixture was heated to 70° C. for 10 min under an atmosphere of argon. To this was added 1-bromonaphthalene (104 μL, 0.75 mmol), Pd2 (dba)3 (10.3 mg, 0.0113 mmol), (R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl(Tol-BINAP) (18.3 mg, 0.027 mmol), and 2 mL of toluene. The mixture was heated to 70° C. for 20 h at which time water (60 mL) and diethyl ether (60 mL) were added. The aqueous layer was separated and extracted with diethyl ether (60 mL). The organics were combined, washed with brine (60 mL) and dried over anhydrous MgSO4. The drying agent was removed by filtration and the mother liquor concentrated in vacuo. The crude product was purified by flash chromatography on silica gel (50:1 hexanes:ethyl acetate) to afford 1-naphthyl cyclohexyl ether (101 mg, 60% yield) as a colorless oil.
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
94 μL
Type
reactant
Reaction Step One
Quantity
104 μL
Type
reactant
Reaction Step Two
[Compound]
Name
(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl(Tol-BINAP)
Quantity
18.3 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10.3 mg
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

An oven dried Schlenk tube equipped with a teflon coated stir bar was charged with NaH (40 mg, 1.50 mmol), toluene (2 mL) and cyclohexanol (94 μL, 0.90 mmol). The mixture was heated to 70° C. for 10 min under an atmosphere of argon. To this was added 1-bromonaphthalene (104 μL, 0.75 mmol), Pd2 (dba)3 (10.3 mg, 0.0113 mmol), (R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) (18.3 mg, 0.027 mmol), and 2 mL of toluene. The mixture was heated to 70° C. for 20 h at which time water (60 mL) and diethyl ether (60 mL) were added. The aqueous layer was separated and extracted with diethyl ether (60 mL). The organics were combined, washed with brine (60 mL) and dried over anhydrous MgSO4. The drying agent was removed by filtration and the mother liquor concentrated in vacuo. The crude product was purified by flash chromatography on silica gel (50:1 hexanes:ethyl acetate) to afford 1-naphthyl cyclohexyl ether (101 mg, 60% yield) as a colorless oil.
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
94 μL
Type
reactant
Reaction Step One
Quantity
104 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10.3 mg
Type
catalyst
Reaction Step Two
Quantity
18.3 mg
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

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